Methyl furo[2,3-b]pyridine-4-carboxylate
Description
Historical Context and Evolution of Furo[2,3-b]pyridine (B1315467) Chemistry
The exploration of furo[2,3-b]pyridine chemistry has evolved from early synthetic curiosities to a focused pursuit of functional molecules. Initial synthetic routes were often multi-step processes with modest yields. However, the increasing recognition of the furo[2,3-b]pyridine core as a valuable pharmacophore has spurred the development of more efficient and versatile synthetic methodologies.
A notable advancement in the synthesis of furo[2,3-b]pyridine carboxylic acid esters involves the coupling of halopyridone derivatives with substituted acetylenes, followed by cyclization. This approach offers a more direct route to the core structure compared to earlier, more complex methods. google.com More recent innovations include concise, gram-scale syntheses that provide access to functionalized furo[2,3-b]pyridines suitable for further chemical modifications, such as palladium-mediated cross-coupling reactions. nih.gov These methodological advancements have been crucial in making a wider array of furo[2,3-b]pyridine derivatives, including Methyl furo[2,3-b]pyridine-4-carboxylate, more accessible for research.
Structural Features and Core Characteristics of Furo[2,3-b]pyridines as Heterocyclic Scaffolds
The furo[2,3-b]pyridine scaffold is a planar, aromatic system characterized by the amalgamation of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy imparts a unique reactivity profile to the molecule. The presence of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring introduces sites for hydrogen bonding and potential coordination with metal centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectra of furo[2,3-b]pyridine derivatives typically exhibit signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine and furan rings will have distinct chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents. For this compound, a singlet corresponding to the methyl ester protons would be expected around δ 3.9-4.0 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. Absorptions in the 1600-1450 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic rings. C-O stretching vibrations for the furan ring and the ester group would also be present.
Academic Research Trajectories for this compound and Related Derivatives in Contemporary Organic Synthesis
The furo[2,3-b]pyridine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to a surge in academic research focused on the synthesis and biological evaluation of its derivatives.
Research has demonstrated that compounds containing the furo[2,3-b]pyridine core exhibit a wide range of biological activities, including potential as anticancer agents and inhibitors of various enzymes. cncb.ac.cnnih.gov For instance, derivatives of the closely related dihydrofuro[2,3-b]pyridine have been investigated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov
This compound and its analogs serve as versatile intermediates in the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing avenues for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening. The aromatic rings can also be functionalized through various organic reactions, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its biological activity.
The development of efficient synthetic routes, such as the concise 4-step synthesis amenable to gram-scale production, facilitates the exploration of structure-activity relationships (SAR) for this class of compounds. nih.gov This accessibility is crucial for advancing the understanding of how modifications to the furo[2,3-b]pyridine scaffold influence its interaction with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-2-4-10-8-6(7)3-5-13-8/h2-5H,1H3 |
InChI Key |
UGYCCCARKFDUEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=COC2=NC=C1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics for the Synthesis and Transformation of Methyl Furo 2,3 B Pyridine 4 Carboxylate
Mechanistic Investigations of Core Formation Reactions in Furo[2,3-b]pyridine (B1315467) Systems
The synthesis of the furo[2,3-b]pyridine core, the foundational structure of Methyl furo[2,3-b]pyridine-4-carboxylate, can be achieved through several synthetic strategies. A prevalent and efficient method involves a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction.
A plausible mechanistic pathway for the formation of a furo[2,3-b]pyridine system, analogous to the synthesis of the target molecule, commences with a substituted halopyridine. For the synthesis of a furo[2,3-b]pyridine-2-carboxylate, the process is initiated by the deprotonation of a hydroxyacetate derivative, typically using a strong base like sodium hydride, to form a potent nucleophile. nih.gov This alkoxide then attacks the electron-deficient pyridine (B92270) ring at the carbon bearing a halogen, displacing it in an SNAr reaction. Following this substitution, an intramolecular cyclization occurs, where the newly introduced side chain attacks a neighboring carbonyl group, leading to the formation of the furan (B31954) ring fused to the pyridine core. nih.gov
While the direct synthesis of this compound via this specific route is not extensively detailed in the available literature, the underlying principles of SNAr and intramolecular cyclization are fundamental to the formation of the furo[2,3-b]pyridine scaffold. Other synthetic approaches to this heterocyclic system include palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations, and syntheses starting from pyridine N-oxides. nih.gov
A generalized scheme for the tandem SNAr-cyclization is presented below:
![Generalized reaction scheme for the synthesis of the furo[2,3-b]pyridine core via a tandem SNAr-cyclization reaction.](https://i.imgur.com/example.png)
Table 1: Key Steps in the Proposed SNAr-Cyclization Mechanism
| Step | Description | Intermediate/Product |
| 1 | Deprotonation of the hydroxyacetate | Alkoxide nucleophile |
| 2 | Nucleophilic attack on the halopyridine | Miesenheimer complex (putative) |
| 3 | Displacement of the halide | Substituted pyridine intermediate |
| 4 | Intramolecular cyclization | Fused bicyclic intermediate |
| 5 | Dehydration/Aromatization | Furo[2,3-b]pyridine core |
Kinetic Studies of Derivatization Reactions at the Carboxylate Moiety and Fused Rings
Once the this compound core is synthesized, the carboxylate group and the fused rings are amenable to further modification to generate a library of derivatives for structure-activity relationship (SAR) studies. Kinetic studies of these derivatization reactions provide valuable insights into the reactivity of the molecule and allow for the optimization of reaction conditions.
The fused furan and pyridine rings also present opportunities for further functionalization, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The electron-rich furan ring and the electron-deficient pyridine ring are expected to exhibit different reactivities towards various reagents. nih.gov
Table 2: Potential Derivatization Reactions and Expected Reactivity
| Reaction Type | Reagent/Conditions | Expected Product | Notes on Reactivity |
| Hydrolysis | Aqueous base or acid | Furo[2,3-b]pyridine-4-carboxylic acid | Standard ester hydrolysis kinetics are expected. |
| Amidation | Amine, heat or coupling agent | Furo[2,3-b]pyridine-4-carboxamide | Reaction rate will depend on the nucleophilicity of the amine. |
| Reduction | Reducing agent (e.g., LiAlH4) | (Furo[2,3-b]pyridin-4-yl)methanol | Standard ester reduction. |
| Electrophilic Substitution | Electrophile (e.g., NBS, HNO3) | Substituted furo[2,3-b]pyridine | Position of substitution will be directed by the electronic properties of the rings. |
| Cross-coupling | Boronic acid, Pd catalyst | Aryl-substituted furo[2,3-b]pyridine | Requires a halogenated precursor. |
Theoretical Modeling of Transition States and Reaction Pathways for Furo[2,3-b]pyridine Synthesis and Modification
Theoretical modeling and computational chemistry are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. Such studies can provide detailed information about transition states and reaction pathways that are often difficult to obtain experimentally.
For the synthesis of the furo[2,3-b]pyridine core, computational methods can be employed to model the energies of reactants, intermediates, transition states, and products for the proposed SNAr-cyclization mechanism. This would allow for the determination of the rate-determining step and provide insights into the factors that influence the reaction's feasibility and efficiency.
In a study on the related furo[2,3-b]pyrrole system, semi-empirical molecular orbital calculations (AM1 method) were used to determine the net atomic charges and correlate them with experimental 13C and 15N NMR chemical shifts. mdpi.com This approach helps in understanding the electron distribution within the molecule, which is a key determinant of its reactivity. The study also compared the thermodynamic stability of two positional isomers, concluding that the 1,4-system is more stable than the 1,6-isomer, a finding that was in agreement with experimental observations. mdpi.com
Table 3: Calculated Properties of Isomeric Furo[2,3-b]pyrrole Esters (Analogous System)
| Property | Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate (1,6-isomer) | Methyl 5H-furo[3,2-b]pyrrole-4-carboxylate (1,4-isomer) |
| Heat of Formation (ΔHf) | -53.58 kcal/mol | -50.97 kcal/mol |
| Dipole Moment (µ) | 1.28 D | 2.57 D |
| Ionization Potential (IP) | 8.42 eV | 8.31 eV |
| Data from a study on a related furo[2,3-b]pyrrole system, which provides a framework for potential theoretical studies on furo[2,3-b]pyridine systems. mdpi.com |
While specific theoretical modeling of the transition states for the synthesis and modification of this compound is not extensively documented, the application of computational methods to similar heterocyclic systems demonstrates the potential of this approach to provide a deeper understanding of the reaction mechanisms and kinetics discussed in this article.
Advanced Reactivity Profiling and Derivatization Strategies for Methyl Furo 2,3 B Pyridine 4 Carboxylate
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Furo[2,3-b]pyridine (B1315467) System
The furo[2,3-b]pyridine scaffold, the core of Methyl furo[2,3-b]pyridine-4-carboxylate, exhibits a complex reactivity pattern towards aromatic substitution reactions due to the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. The outcome of such reactions is dictated by the interplay of the electronic properties of both heterocyclic systems and the directing effects of substituents.
Electrophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). uoanbar.edu.iq Any electrophilic attack is further disfavored by the protonation of the nitrogen atom under the acidic conditions often required for EAS, which increases the ring's deactivation. uoanbar.edu.iq When substitution does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. youtube.comyoutube.com
Studies on related benzo[b]furo[2,3-c]pyridines have shown that electrophilic substitution, such as nitration and acylation, occurs on the benzene ring. researchgate.net For the furo[2,3-b]pyridine system, electrophilic attack is anticipated to favor the furan ring. For instance, formylation of furo[2,3-b]pyrrole-5-carboxylates, an analogous system, occurs at the 2-position of the pyrrole ring. mdpi.comscispace.com
Nucleophilic Aromatic Substitution:
The pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged Meisenheimer-type intermediate. uoanbar.edu.iqyoutube.comquora.com The presence of a good leaving group at these positions facilitates the reaction.
In this compound, the pyridine ring is the primary site for nucleophilic attack. While the 4-position is occupied by the methyl carboxylate group, which is not a typical leaving group, the introduction of a leaving group at the 2-, 5-, or 6-positions would render the molecule susceptible to NAS. For example, the displacement of a chloro group at the 2-position of a pyridine ring is a key step in the synthesis of the furo[2,3-b]pyridine core itself, highlighting the susceptibility of this position to nucleophilic attack. nih.gov
Carbon-Hydrogen (C-H) Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. The furo[2,3-b]pyridine system has been the subject of such investigations, aiming to introduce diverse functional groups directly onto the heterocyclic core. researchgate.net
Directed C-H Amination and Borylation
Research has demonstrated the successful application of directed C-H functionalization on the pyridine moiety of the furo[2,3-b]pyridine core. researchgate.net
C-H Amination: Copper-mediated C-N coupling has been effectively used for the ortho-directed C-H amination of 2-arylpyridines with various NH-heterocycles, showcasing the potential for direct amination of the furo[2,3-b]pyridine system. rsc.org
C-H Borylation: Iridium-catalyzed C-H borylation is a valuable method for preparing heteroaryl boronates. nih.gov While the nitrogen lone pair in pyridines can inhibit the catalyst, this can be overcome by the presence of substituents on the ring. nih.gov This methodology has been successfully applied to the furo[2,3-b]pyridine system, enabling the introduction of a boryl group which can then be further functionalized. researchgate.netrsc.org
Transition Metal-Catalyzed C-H Arylation and Alkenylation
Transition metal catalysis has been instrumental in developing methods for the direct arylation and alkenylation of C-H bonds in heterocyclic compounds.
C-H Arylation: Rhodium-catalyzed direct arylation has been reported for the chemoselective installation of aryl groups at the 2-position of the furo[2,3-b]pyridine core. researchgate.net This method has been applied to modify natural products containing this scaffold. researchgate.net
C-H Alkenylation: Transition metal-catalyzed C-H alkenylation of azoles with alkynes is a well-established, atom-economical method. mdpi.com Rhodium(III)-catalyzed cyclization of azoles with alkynes has been used to synthesize azole-fused pyridines, suggesting the applicability of similar strategies to the furo[2,3-b]pyridine system. mdpi.com
Radical-Mediated C-H Functionalization
Radical-mediated C-H functionalization offers an alternative pathway for the derivatization of heterocycles. However, in the context of the furo[2,3-b]pyridine system, radical C-H arylation processes have been reported to be less efficient compared to other C-H functionalization methods. researchgate.net Visible light-induced C-H functionalization has been successfully applied to imidazo[1,2-a]pyridines for trifluoromethylation and perfluoroalkylation, indicating the potential for similar radical-based transformations on the furo[2,3-b]pyridine core under specific conditions. nih.gov
Cross-Coupling Reactions at Diversification Handles (e.g., Halogen or Triflate Substituents)
The introduction of halogen or triflate "handles" onto the furo[2,3-b]pyridine core provides strategic locations for diversification through transition metal-catalyzed cross-coupling reactions. This approach allows for the modular construction of complex molecules with diverse functionalities.
A concise synthesis of furo[2,3-b]pyridines with chloro and triflate functional handles at the 5- and 3-positions, respectively, has been developed. nih.gov This allows for chemoselective cross-coupling reactions. The triflate group at the 3-position can be selectively reacted in a Suzuki-Miyaura coupling using a palladium tetrakis(triphenylphosphine) catalyst. nih.gov Subsequently, the chloro group at the 5-position can be substituted using a different palladium catalyst system, such as one employing Pd₂(dba)₃ and XPhos. nih.gov
The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and have been widely applied in pharmaceutical chemistry. mdpi.compreprints.org The use of specialized palladium catalysts with bulky phosphine ligands has enabled the efficient coupling of challenging heterocyclic substrates, including pyridines. organic-chemistry.orgsemanticscholar.orgrsc.org
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 3-Triflyloxy-5-chloro-furo[2,3-b]pyridine | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | 3-Aryl-5-chloro-furo[2,3-b]pyridine | 92 |
| 3-Aryl-5-chloro-furo[2,3-b]pyridine | Arylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃, XPhos | 3,5-Diaryl-furo[2,3-b]pyridine | 84 |
Transformations of the Methyl Ester Group (e.g., Hydrolysis, Amidation, Reduction)
The methyl ester group at the 4-position of this compound is a versatile functional group that can be readily transformed into other functionalities, providing further avenues for derivatization.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline saponification using aqueous potassium hydroxide is a common method for this transformation. nih.gov The resulting carboxylic acid can serve as a precursor for other functional groups or be a key component for biological activity.
Amidation: The methyl ester can be converted to an amide through reaction with an amine. This can be achieved directly or via the corresponding carboxylic acid. For example, the reaction of a similar methyl furo[2,3-b]pyrrole-5-carboxylate with hydrazine (B178648) hydrate in refluxing ethanol yields the corresponding hydrazide, a type of amide. mdpi.comscispace.comresearchgate.net Direct amidation of carboxylic acids can also be achieved using various coupling agents or catalyzed by borane-pyridine complexes. mdpi.com
Reduction: The methyl ester group can be reduced to a primary alcohol. This transformation is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), although the latter is generally less reactive towards esters. The resulting hydroxymethyl group can be further modified, for example, by oxidation to an aldehyde.
| Starting Material | Reagents and Conditions | Transformation | Product |
|---|---|---|---|
| This compound | aq. KOH, EtOH, reflux | Hydrolysis | Furo[2,3-b]pyridine-4-carboxylic acid |
| This compound | R¹R²NH, heat | Amidation | N-R¹,N-R²-furo[2,3-b]pyridine-4-carboxamide |
| This compound | 1. LiAlH₄, THF; 2. H₂O | Reduction | (Furo[2,3-b]pyridin-4-yl)methanol |
Ring-Opening and Rearrangement Chemistry of Furo[2,3-b]pyridine Systems
The fused furo[2,3-b]pyridine ring system, while a valuable scaffold in medicinal chemistry, exhibits susceptibility to specific chemical transformations that can alter its core structure. The reactivity is particularly pronounced in derivatives bearing electron-withdrawing groups, which activate the furan moiety toward nucleophilic attack. This section details the documented ring-opening reactions and discusses the general landscape of rearrangement chemistry concerning this heterocyclic system.
Ring-Opening Reactions
The furan portion of the furo[2,3-b]pyridine core is prone to cleavage under nucleophilic conditions, especially when the system is substituted with electron-withdrawing functionalities. acs.org This reactivity provides a strategic pathway to transform the bicyclic scaffold into highly functionalized monocyclic pyridines.
A notable example of this transformation is the reaction of substituted furo[2,3-b]pyridines with strong nucleophiles like hydrazine. acs.orgresearchgate.net Research has demonstrated that treating a furo[2,3-b]pyridine core, specifically one with an ethyl carboxylate group at the 3-position, with hydrazine leads to the opening of the furan ring. This process does not simply cleave the ring but initiates a subsequent intramolecular cyclization, resulting in the formation of a novel pyridine-dihydropyrazolone scaffold. researchgate.net This transformation is a valuable synthetic tool, converting the furopyridine into a different, medicinally relevant heterocyclic system. acs.orgresearchgate.net While the core can be stable under certain basic conditions, the choice of a potent nucleophile like hydrazine is key to initiating the ring-opening cascade. researchgate.net
The general conditions and outcomes of this specific ring-opening strategy are summarized in the table below.
Table 1: Nucleophilic Ring-Opening of a Furo[2,3-b]pyridine Derivative
| Reactant Structure | Reagent | Conditions | Product Structure | Product Description | Reference |
|---|
Interactive Data Table: Click on headers to sort.
Rearrangement Reactions
In contrast to the well-documented ring-opening pathways, specific skeletal rearrangement reactions of the furo[2,3-b]pyridine system are less extensively reported in the literature. The primary focus of reactivity studies on this scaffold has been on the functionalization of the intact ring system or the strategic cleavage of the furan ring to generate new structures. acs.org
One study noted an interesting reversible transformation of a related saturated derivative. Treatment of an octahydrofuro[2,3-b]pyridine compound with the base DBU under reflux conditions did not lead to the expected aromatization but instead resulted in a reversion to a dehydrobrominated precursor, indicating a degree of stability against skeletal rearrangement under these specific basic conditions. clockss.org However, this does not represent a classical rearrangement of the aromatic furo[2,3-b]pyridine core itself. The synthesis of 7-azaindoles, which are constitutional isomers of hydroxylated furo[2,3-b]pyridines, typically proceeds through the construction of the pyrrole ring onto a pyridine precursor rather than a rearrangement of a pre-formed furo[2,3-b]pyridine skeleton. nih.govresearchgate.net
Further research is required to fully explore and document the potential for intramolecular rearrangements within the furo[2,3-b]pyridine framework, which could unlock novel synthetic pathways to other important heterocyclic systems.
Spectroscopic and Structural Characterization Methodologies for Methyl Furo 2,3 B Pyridine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl furo[2,3-b]pyridine-4-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For a definitive structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: This experiment would identify all unique proton environments in the molecule. The aromatic protons on the furo[2,3-b]pyridine (B1315467) core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants providing crucial information about their relative positions. The methyl ester protons would be identifiable as a sharp singlet, typically in the δ 3.5-4.0 ppm region.
¹³C NMR: This spectrum would reveal the chemical shifts of all carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal (δ 160-175 ppm). The sp²-hybridized carbons of the aromatic rings would resonate in the δ 100-160 ppm range, while the methyl carbon of the ester would appear upfield (δ 50-60 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 7.9 - 8.1 | 145.0 - 148.0 |
| 3 | 7.0 - 7.2 | 105.0 - 108.0 |
| 4 | - | 140.0 - 143.0 |
| 5 | 8.5 - 8.7 | 150.0 - 153.0 |
| 6 | 7.3 - 7.5 | 118.0 - 121.0 |
| 7a | - | 158.0 - 161.0 |
| 8 (C=O) | - | 164.0 - 167.0 |
| 9 (OCH₃) | 3.9 - 4.1 | 52.0 - 55.0 |
| 3a | - | 115.0 - 118.0 |
Note: These are predicted values and may differ from experimental results.
To confirm the connectivity of the atoms, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine (B92270) and furan (B31954) rings, helping to trace the connectivity of the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the heterocyclic framework and the methyl ester group.
In cases of significant signal overlap or ambiguity in NMR spectra, isotopic labeling can be a powerful tool. While there is no specific literature on isotopic labeling for this compound, the methodology is well-established. This would involve synthesizing the molecule using precursors enriched with stable isotopes such as ¹³C or ¹⁵N. For example, using ¹³C-labeled methanol (B129727) in the esterification step would result in a ¹³C-labeled methyl group, which would exhibit a significantly enhanced signal in the ¹³C NMR spectrum and could be used as a clear starting point for HMBC correlations. Similarly, incorporating a ¹⁵N precursor for the pyridine ring would allow for ¹H-¹⁵N correlation experiments, providing further structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₉H₇NO₃. The exact mass can be used to confirm the identity of the compound and distinguish it from isomers.
Data Table: Expected HRMS Data
| Ion Formula | Calculated Exact Mass |
| [C₉H₇NO₃ + H]⁺ | 178.0499 |
| [C₉H₇NO₃ + Na]⁺ | 200.0318 |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. Analyzing the resulting fragment ions helps to piece together the structure of the parent molecule. For this compound, key fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-•OCH₃): This would result in a fragment ion corresponding to the acylium cation.
Loss of the methyl ester group (-•COOCH₃): This would lead to a fragment representing the furo[2,3-b]pyridine ring system.
Cleavage of the furan or pyridine ring: This would produce smaller characteristic fragment ions.
A detailed analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the C=O stretching vibration of the ester carbonyl group, typically appearing in the range of 1700-1730 cm⁻¹. C-O stretching vibrations for the ester would be observed between 1100-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be found in the 1450-1650 cm⁻¹ region, while aromatic C-H stretching would appear above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the heterocyclic rings would be particularly observable.
Data Table: Key Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Methyl C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Ester C=O Stretch | 1700 - 1730 | 1700 - 1730 |
| Aromatic C=C/C=N Stretch | 1450 - 1650 | 1450 - 1650 |
| C-O Stretch | 1100 - 1300 | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic transitions within a molecule. The analysis of this compound with these methods would provide critical insights into its electronic structure, including the energy levels of its molecular orbitals.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule of this compound absorbs photons of a specific wavelength, electrons are promoted from a lower energy molecular orbital (typically a highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (typically a lowest unoccupied molecular orbital, LUMO). The furo[2,3-b]pyridine core is an aromatic heterocyclic system containing π-electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms. Consequently, its UV-Vis spectrum is expected to be characterized by absorption bands corresponding to π → π* and n → π* transitions. These transitions provide a fingerprint of the compound's conjugated system.
Fluorescence spectroscopy provides complementary information by measuring the light emitted when an excited electron returns to its ground state. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are key parameters that would describe the efficiency and dynamics of the emission process for this compound.
While specific experimental spectral data for this compound are not extensively detailed in the current scientific literature, analysis of closely related furo[2,3-b]pyridine derivatives shows characteristic absorption bands in the 250 to 390 nm region, which are attributed to the π → π* and n → π* transitions within the core structure. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands for this compound would be influenced by the electronic effects of the methyl carboxylate group at the 4-position.
Table 5.4.1: Anticipated UV-Vis Absorption and Fluorescence Data for this compound (Note: The following table is illustrative of the data that would be obtained from experimental analysis, as specific values for this compound are not currently published in the cited literature.)
| Parameter | Expected Observation | Information Gained |
| Absorption Maxima (λmax) | Multiple bands in the UV region (e.g., ~250-390 nm) | Energy of π → π* and n → π* electronic transitions |
| Molar Absorptivity (ε) | High values for π → π; lower for n → π | Probability of electronic transitions |
| Emission Maximum (λem) | Emission at a longer wavelength than λmax | Energy of the fluorescence transition |
| Stokes Shift | Difference in energy between λmax and λem | Energy loss in the excited state before emission |
| Quantum Yield (ΦF) | Value between 0 and 1 | Efficiency of the fluorescence process |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on molecular geometry, conformational preferences, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.
To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are collected and used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.
The resulting crystal structure would confirm the planar nature of the fused furo[2,3-b]pyridine ring system. It would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is invaluable for validating theoretical calculations and understanding the electronic effects of the substituent on the heterocyclic core. Furthermore, the analysis would reveal the orientation of the methyl carboxylate group relative to the ring system and detail the intermolecular interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern how the molecules pack together in the crystal lattice.
Although a definitive single crystal X-ray structure for this compound has not been reported in the surveyed literature, such an analysis would yield the fundamental crystallographic parameters outlined in the table below.
Table 5.5.1.1: Fundamental Crystallographic Data Obtainable from Single Crystal X-ray Diffraction (Note: This table represents the type of data that would be generated from a successful crystallographic study. Specific values are dependent on experimental determination.)
| Parameter | Description |
| Chemical Formula | C9H7NO3 |
| Formula Weight | 177.16 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal (e.g., P21/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | Volume of the unit cell (Å3) |
| Z | Number of molecules per unit cell |
| Calculated Density (ρcalc) | Density of the crystal (g/cm3) |
| Final R-indices | Indicators of the quality of the structural refinement |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Investigating the potential polymorphism of this compound would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). Each resulting crystalline form would be analyzed, typically by X-ray powder diffraction (XRPD), to identify unique crystal lattices. There are currently no specific studies on the polymorphism of this compound in the available literature.
Co-crystallization is a technique used to design multi-component crystalline solids by combining a target molecule (in this case, this compound) with a stoichiometric amount of a second, different molecule (a "coformer") within the same crystal lattice. These components are held together by non-covalent interactions, most commonly hydrogen bonds. The pyridine nitrogen atom in the furo[2,3-b]pyridine ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors, making this compound a candidate for forming co-crystals with suitable hydrogen bond donors (e.g., carboxylic acids or phenols). Co-crystallization studies would explore the formation of new solid phases with potentially modified physicochemical properties. At present, no specific co-crystallization studies involving this compound have been reported.
Computational Chemistry and Quantum Mechanical Investigations of Methyl Furo 2,3 B Pyridine 4 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Methyl furo[2,3-b]pyridine-4-carboxylate, DFT calculations would provide valuable insights into its geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, the furo[2,3-b]pyridine (B1315467) core is expected to be largely planar due to its aromatic nature. The primary conformational flexibility would arise from the rotation of the methyl carboxylate group at the 4-position.
Computational studies on similar heterocyclic systems often employ methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The optimized geometry would likely show specific bond lengths and angles characteristic of the fused aromatic rings and the ester functional group.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Å/°) | Description |
|---|---|---|
| C2-C3 Bond Length | ~1.38 Å | Bond within the furan (B31954) ring |
| C4-C(O)O Bond Length | ~1.49 Å | Bond connecting the carboxylate group to the pyridine (B92270) ring |
| O1-C2 Bond Length | ~1.36 Å | Oxygen-carbon bond in the furan ring |
| N7-C6 Bond Length | ~1.33 Å | Nitrogen-carbon bond in the pyridine ring |
| C4-C5-C6 Angle | ~118° | Angle within the pyridine ring |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be distributed over the electron-rich furo[2,3-b]pyridine ring system, while the LUMO would likely be localized more towards the electron-withdrawing methyl carboxylate group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic or nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue.
For this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the furan ring and the carboxylate group, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms.
Computational Spectroscopy for Prediction and Interpretation of Experimental Data
Computational methods can also be used to predict spectroscopic properties, which can aid in the interpretation of experimental data.
GIAO Method for NMR Chemical Shift Prediction and Correlation
The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By performing GIAO calculations, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical predictions can then be compared with experimental data to confirm the molecular structure. The calculations are typically performed using a DFT method, and the results are often correlated with experimental values to improve accuracy.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~145 |
| C3 | ~110 |
| C4 | ~130 |
| C5 | ~120 |
| C6 | ~150 |
| C=O | ~165 |
Note: These are illustrative values. Actual chemical shifts would be influenced by solvent effects and would require specific calculations.
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption and emission spectra of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. These calculations can help in understanding the photophysical properties of this compound. The predicted spectra would likely show transitions corresponding to π-π* and n-π* electronic excitations within the aromatic system.
Table 4: Predicted Electronic Transitions for this compound (Illustrative)
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| HOMO -> LUMO | ~300-350 | > 0.1 |
Note: The predicted wavelengths and oscillator strengths are illustrative and would be determined by specific TD-DFT calculations.
Vibrational Frequency Calculations (IR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. physchemres.org Theoretical calculations are typically performed using methods such as B3LYP with a 6-311++G(d,p) basis set to obtain optimized geometric parameters and theoretical vibrational frequencies. nih.gov The assignments of these frequencies are often clarified using Potential Energy Distribution (PED) analysis. nih.gov
The calculated spectra show excellent agreement with experimental data for related heterocyclic molecules. researchgate.net For this compound, key vibrational modes can be assigned to specific functional groups and skeletal vibrations. The high-frequency region is dominated by C-H stretching vibrations from the aromatic rings and the methyl group. The carbonyl (C=O) stretching vibration of the ester group is a prominent and characteristic band, typically appearing in the 1720-1740 cm⁻¹ region. Vibrations associated with the fused ring system, including C=C and C=N stretching of the pyridine moiety and C-O-C stretching of the furan ring, occur in the 1600-1000 cm⁻¹ fingerprint region. elixirpublishers.com The C-F stretching peak, if a fluorine substituent were present, would be observed between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100 - 3000 | Stretching of C-H bonds on the pyridine and furan rings. |
| ν(C-H) methyl | 2990 - 2900 | Asymmetric and symmetric stretching of C-H bonds in the -OCH₃ group. |
| ν(C=O) ester | 1735 | Stretching of the carbonyl double bond in the carboxylate group. |
| ν(C=N) / ν(C=C) | 1610 - 1450 | Ring stretching vibrations of the pyridine and furan moieties. elixirpublishers.com |
| δ(C-H) | 1450 - 1100 | In-plane bending (scissoring, rocking) of C-H bonds. |
| ν(C-O) | 1280 - 1050 | Asymmetric and symmetric stretching of C-O bonds in the ester and furan ring. |
| γ(C-H) | 900 - 700 | Out-of-plane bending of C-H bonds on the aromatic rings. |
| Ring Deformation | 750 - 500 | In-plane and out-of-plane deformation of the fused ring skeleton. |
Note: The values presented are representative and based on DFT calculations for structurally similar heterocyclic compounds. Actual experimental values may vary.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational dynamics and interactions with the surrounding environment, such as a solvent. researchgate.net For this compound, MD simulations can provide critical insights into how the molecule behaves in a solution, which is essential for understanding its chemical reactivity and potential biological activity.
In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. A study on a different furo[2,3-b]pyridine derivative (FP1) used both Time-Dependent Density Functional Theory (TDDFT) and Molecular Mechanics (MM) calculations to investigate solvation effects. nih.gov The results indicated that interactions with the solvent, particularly hydrogen bonding in protic solvents, can lead to noticeable shifts in spectroscopic properties and even interrupt the aromaticity of the furo[2,3-b]pyridine moiety in water. nih.gov
For this compound, MD simulations would allow for the analysis of:
Solvation Shell Structure: Investigating the arrangement of solvent molecules around the solute, particularly around the polar ester group and the pyridine nitrogen.
Hydrogen Bonding: Quantifying the extent and lifetime of hydrogen bonds between the pyridine nitrogen or ester oxygen atoms and protic solvent molecules.
Conformational Flexibility: Assessing the rotational freedom of the methyl carboxylate group relative to the fused ring system and identifying the most stable conformations in different solvents.
Solvent Effects on Electronic Properties: By coupling MD simulations with quantum mechanical calculations (QM/MM methods), one can study how the solvent environment influences the molecule's electronic structure and spectroscopic signatures. nih.gov
These simulations are crucial for bridging the gap between the static picture of a single optimized molecule and its dynamic behavior in a realistic chemical environment.
Quantum Chemical Topology (QCT) and Bonding Analysis (e.g., ELF, AIM)
Quantum Chemical Topology provides a rigorous framework for analyzing the electron density of a molecule to understand its chemical structure and bonding. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two prominent QCT methods. wikipedia.orgwikipedia.org
Quantum Theory of Atoms in Molecules (AIM): Developed by Richard Bader, QTAIM partitions the electron density of a molecule into distinct atomic basins. amercrystalassn.org The analysis focuses on the topological features of the electron density (ρ(r)), particularly the bond critical points (BCPs) located between chemically bonded atoms. For this compound, an AIM analysis would characterize each bond by the properties at its BCP:
Electron Density (ρ(r)bcp): The magnitude indicates the bond order; higher values suggest stronger, more covalent bonds.
Laplacian of the Electron Density (∇²ρ(r)bcp): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ > 0) interactions.
Ellipticity (ε): This measures the deviation of electron density from cylindrical symmetry, indicating the π-character of a bond.
This analysis would precisely describe the nature of the C-C, C-O, C-N, and C=O bonds within the molecule, quantifying their covalent character and delocalization within the fused aromatic system.
Electron Localization Function (ELF): The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a visually intuitive map of electron localization, highlighting regions corresponding to covalent bonds, lone pairs, and atomic cores. jussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates high electron localization (e.g., in lone pairs or strong covalent bonds), while a value around 0.5 is characteristic of delocalized, metallic-like electron density. aps.org For this compound, an ELF analysis would visualize:
High localization in the C-C and C-N sigma bonds of the rings.
Distinct basins corresponding to the lone pairs on the oxygen and nitrogen atoms.
Significant localization in the C=O double bond of the ester group.
Delocalization patterns in the π-system of the aromatic rings.
Together, AIM and ELF provide a detailed and quantitative picture of the electronic structure and chemical bonding that governs the molecule's properties. nih.gov
Aromaticity Assessment of the Fused Heterocyclic System (e.g., HOMA, NICS Indices)
The aromaticity of the fused furo[2,3-b]pyridine system is a key determinant of its stability and reactivity. Aromaticity can be quantified using several computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being the most widely used. mdpi.com
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically the geometric center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). mdpi.com Aromatic rings sustain a diatropic ring current in a magnetic field, leading to strong shielding inside the ring and thus a significantly negative NICS value. Conversely, anti-aromatic rings have positive NICS values, and non-aromatic rings have NICS values near zero. The NICS values for the furan and pyridine rings would quantify their respective aromaticity, with the pyridine ring expected to show a more negative NICS value, indicating greater aromatic character compared to the furan ring.
| Aromaticity Index | Furan Ring (Expected) | Pyridine Ring (Expected) | Interpretation |
| HOMA | 0.5 - 0.7 | 0.8 - 0.95 | Both rings possess aromatic character, with the pyridine ring being more aromatic. |
| NICS(1) (ppm) | -5 to -10 | -10 to -15 | Negative values confirm diatropic ring currents characteristic of aromaticity in both rings. |
Note: The values are illustrative, based on typical calculations for five- and six-membered heterocycles. dtu.dk
Computational Prediction and Validation of Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict the reactivity of molecules by analyzing their electronic structure. For this compound, methods based on Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) maps, and Fukui functions are particularly insightful. semanticscholar.orgjournalirjpac.com
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. physchemres.org The HOMO acts as an electron donor, so regions with a high HOMO density are susceptible to electrophilic attack. The LUMO acts as an electron acceptor, making regions with high LUMO density favorable for nucleophilic attack. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.com
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic interactions. researchgate.net
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as around the pyridine nitrogen and the carbonyl oxygen. These are the most likely sites for electrophilic attack.
Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen atoms on the aromatic ring. These are susceptible to nucleophilic attack.
Global and Local Reactivity Descriptors (Fukui Functions): Based on DFT, these descriptors quantify the reactivity of the molecule as a whole and at specific atomic sites. edu.krd
Global Descriptors: Include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These values provide a general measure of the molecule's stability and electrophilic character.
Local Descriptors (Fukui Functions): The Fukui function indicates the change in electron density at a specific atomic site upon the addition or removal of an electron. It helps to pinpoint the most reactive atoms for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks.
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Index of chemical stability and reactivity. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; relates to electronegativity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Measure of the ability to accept electrons. |
Through these computational analyses, a comprehensive structure-reactivity profile for this compound can be established, guiding further experimental studies on its chemical transformations and biological applications. nih.govresearchgate.net
Applications of Methyl Furo 2,3 B Pyridine 4 Carboxylate in Advanced Organic Synthesis
Methyl furo[2,3-b]pyridine-4-carboxylate as a Versatile Synthetic Building Block for Complex Molecules
This compound is a highly valuable scaffold for the construction of complex molecular structures. The furo[2,3-b]pyridine (B1315467) core, an isostere of azaindole, is increasingly recognized as a "privileged" structure in medicinal chemistry, particularly for the synthesis of kinase inhibitors. mdpi.comnih.gov The methyl carboxylate group at the 4-position provides a convenient handle for a variety of chemical transformations, allowing for the elaboration of the core structure into more complex derivatives.
The strategic positioning of the ester allows for nucleophilic acyl substitution reactions, hydrolysis to the corresponding carboxylic acid, or reduction to an alcohol. These transformations open avenues for the introduction of diverse functional groups and the extension of the molecular framework. For instance, the carboxylic acid can be coupled with amines to form amides, a common linkage in biologically active molecules.
Exploration of Novel Derivatives with Tunable Electronic Properties
The electronic nature of the furo[2,3-b]pyridine system, characterized by an electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring, can be modulated through the synthesis of various derivatives. nih.gov While specific computational studies on the electronic properties of this compound derivatives are not extensively documented, the principles of physical organic chemistry allow for predictions of how substitutions would affect the molecule's properties.
| Position of Substitution | Type of Substituent | Expected Effect on Electronic Properties |
|---|---|---|
| 2- or 3-position (Furan ring) | Electron-donating group (e.g., -OCH₃, -NH₂) | Increased electron density on the furan ring, potential for enhanced electrophilic substitution. |
| 2- or 3-position (Furan ring) | Electron-withdrawing group (e.g., -CN, -NO₂) | Decreased electron density on the furan ring, influencing reactivity in nucleophilic reactions. |
| 5- or 6-position (Pyridine ring) | Electron-donating group (e.g., -CH₃) | Increased electron density on the pyridine ring, potentially increasing its basicity. |
| 5- or 6-position (Pyridine ring) | Electron-withdrawing group (e.g., -Cl, -Br) | Decreased electron density on the pyridine ring, making it more susceptible to nucleophilic attack. |
Integration into Diverse Polycyclic and Fused Molecular Architectures
The furo[2,3-b]pyridine scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. researchgate.net this compound can be utilized in annulation reactions to construct polycyclic molecules with potential applications in materials science and medicinal chemistry.
For example, the functional groups on the furo[2,3-b]pyridine ring can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of novel tetracyclic or pentacyclic systems. The development of synthetic routes to trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives highlights the utility of the furo[2,3-b]pyridine core in building elaborate molecular architectures. mdpi.com The methyl carboxylate group can be a key player in such transformations, either by being converted into a reactive intermediate or by directing the regioselectivity of the cyclization.
Contribution to the Development of New Synthetic Methodologies and Strategies
The demand for efficient access to functionalized furo[2,3-b]pyridines has spurred the development of novel synthetic methodologies. A concise, four-step, gram-scale synthesis of furo[2,3-b]pyridines bearing handles for palladium-mediated cross-coupling reactions has been reported, which is a significant advancement in the field. nih.gov Such methodologies facilitate the availability of building blocks like this compound for broader synthetic applications.
These synthetic advancements often involve strategic use of modern synthetic techniques, including transition metal catalysis. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the furo[2,3-b]pyridine core, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The presence of the methyl carboxylate group can influence the reactivity and selectivity of these coupling reactions.
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds, such as in Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov | Functionalization of halogenated derivatives of the title compound. |
| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings. mdpi.comresearchgate.net | Introduction of an aldehyde group on the furan ring. |
| Hydrolysis | Conversion of the methyl ester to a carboxylic acid. | Enables further derivatization via amide bond formation. |
| Reduction | Conversion of the methyl ester to a primary alcohol. | Provides a different functional handle for further synthesis. |
Role as an Isosteric Replacement in Chemical Scaffolds for Structure-Activity Relationship Studies
In drug discovery, the concept of isosteric replacement is a powerful tool for optimizing the pharmacological properties of a lead compound. The furo[2,3-b]pyridine nucleus is a well-established isostere of 7-azaindole, a common scaffold in kinase inhibitors. nih.gov This isosteric relationship allows for subtle modifications of a molecule's size, shape, and electronic properties, which can lead to improved potency, selectivity, and pharmacokinetic profiles.
This compound can be used to synthesize a library of compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the furo[2,3-b]pyridine core, medicinal chemists can probe the key interactions between the molecule and its biological target. The methyl carboxylate group can serve as an anchor point for these modifications or can be part of the pharmacophore itself. The ability to fine-tune the properties of the molecule by exploring different isosteric replacements is crucial for the development of new therapeutic agents. nih.gov
Future Perspectives in Furo[2,3-b]pyridine Chemistry and Design of Functional Materials
The chemistry of furo[2,3-b]pyridines is a rapidly evolving field with significant potential for future discoveries. The versatile synthetic handles and unique electronic properties of derivatives like this compound make them attractive candidates for the development of novel functional materials.
Potential applications in materials science could include the synthesis of organic light-emitting diodes (OLEDs), sensors, or organic semiconductors. The tunable fluorescence and electronic properties of the furo[2,3-b]pyridine core are key features that could be exploited in these areas. Furthermore, the continued exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel furo[2,3-b]pyridine-based molecules with unique and valuable properties, further expanding the scope of their applications in both medicinal chemistry and materials science. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing methyl furo[2,3-b]pyridine-4-carboxylate and its derivatives?
Methodological Answer: Synthesis typically involves cyclization reactions of substituted pyridine precursors. For example:
- Palladium-catalyzed cross-coupling can introduce functional groups (e.g., trifluoromethyl) to the pyridine core .
- Microwave-assisted synthesis significantly reduces reaction times (e.g., from hours to minutes) while maintaining yields. For instance, microwave irradiation optimized the condensation of furo[2,3-b]pyrrole-5-carboxylates with active methylene compounds like rhodanine derivatives .
- Protecting group strategies , such as tert-butyldimethylsilyl (TBS) protection, are critical for regioselective functionalization .
Q. How can NMR and mass spectrometry be utilized to characterize this compound?
Methodological Answer:
- ¹H-NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm) and methyl ester groups (δ 3.8–4.1 ppm). For example, methyl 6-methoxy-2-methylbenzo[4,5]thieno[2,3-b]pyridine-4-carboxylate shows a singlet at δ 4.10 ppm for the methoxy group .
- ¹³C-NMR : Carbonyl carbons (ester) appear at δ 165–170 ppm, while aromatic carbons range from δ 120–140 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 287 [M⁺] for methyl 6-methoxy derivatives) confirm molecular weight. Fragmentation patterns help identify substituents .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity?
Methodological Answer:
- Trifluoromethyl groups enhance metabolic stability and binding affinity. For instance, methyl 4-hydroxy-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate acts as a potent SARS-CoV-2 main protease inhibitor (IC₅₀ < 1 µM) .
- Substituent positioning : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) at the 3-position show improved antiparasitic activity against Haemonchus contortus in sheep models .
- Tricyclic analogs : Incorporating fused pyrrolo or thieno rings increases in vivo efficacy by enhancing lipophilicity and membrane permeability .
Q. How can computational modeling guide the design of furo[2,3-b]pyridine-based inhibitors?
Methodological Answer:
- Docking studies : Predict binding modes to target proteins (e.g., SARS-CoV-2 main protease). For example, the trifluoromethyl group forms hydrophobic interactions with Pro168 and His41 residues .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity. Electron-withdrawing substituents at C6 improve protease inhibition .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. How should researchers resolve contradictions in reported bioactivity data for furo[2,3-b]pyridine derivatives?
Methodological Answer:
- Validate assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC₅₀ values. Standardize protocols using reference inhibitors .
- Control stereochemistry : Racemic mixtures (e.g., 3,4a-dimethyl derivatives) may obscure activity. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
- Address solubility : Poor solubility in aqueous buffers can lead to false negatives. Use co-solvents (e.g., DMSO ≤ 0.1%) or prodrug strategies .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- Prodrug design : Ester hydrolysis (e.g., methyl to carboxylic acid) enhances aqueous solubility. For example, 4-hydroxy analogs show improved oral bioavailability in rodent models .
- Metabolic blocking : Fluorination at C3 or C5 reduces cytochrome P450-mediated degradation, extending half-life (t₁/₂ > 6 h in rats) .
- PEGylation : Conjugation with polyethylene glycol improves circulation time for systemic delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
